![molecular formula C9H13BrN2O B1517792 2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol CAS No. 912284-75-4](/img/structure/B1517792.png)
2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol
Overview
Description
“2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol” is a chemical compound with a complex structure. It is a derivative of phenethyl alcohol . The compound’s molecular structure was confirmed by physicochemical and spectral characteristics .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The compound can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of “2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol” is complex. It includes a bromine atom, an amino group, and a methylamino group attached to a phenyl ring . The compound’s structure was confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can participate in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm . It can also react with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Scientific Research Applications
Synthesis and Chemical Properties
- Chemical modifications of similar structures have been explored to understand their sympathomimetic activity, leading to the differentiation of β-receptor populations into β-1 and β-2 types, which are found in various tissues such as the heart and bronchioles. This categorization has implications for designing drugs targeting these receptors (Lands, Ludueña, & Buzzo, 1967).
- The resolution of structurally similar compounds by lipase-catalyzed reactions, achieving good enantioselectivity, highlights the importance of stereochemistry in drug synthesis and the potential for creating adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
- Modification of related compounds has been used to introduce amino-protective groups that are labile in alkaline media, demonstrating the versatility of these molecules in peptide synthesis (Verhart & Tesser, 2010).
Catalysis and Synthesis Applications
- Copper-catalyzed direct amination of ortho-functionalized haloarenes, using a compound with a similar structure as the amino source, shows the compound's utility in synthesizing aromatic amines, a fundamental reaction in organic synthesis (Zhao, Fu, & Qiao, 2010).
- The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, including steps involving a substituted ethanolamine derivative, showcases the application of similar molecules in creating complex heterocyclic structures (Leathen, Rosen, & Wolfe, 2009).
Pharmacological Synthesis
- The synthesis of key intermediates for cardiovascular drugs demonstrates the relevance of structurally related compounds in the development of therapeutics, providing a basis for the industrial application of such synthesis processes (Zhang Wei-xing, 2013).
Future Directions
The future directions for research on “2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol” could include further studies on its synthesis, chemical reactions, and biological activity. Additionally, more research is needed to fully understand its mechanism of action and to explore its potential applications .
properties
IUPAC Name |
2-(2-amino-4-bromo-N-methylanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDJRGUUXSSNGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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